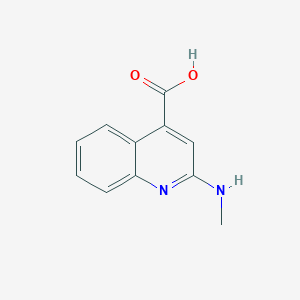

2-(甲基氨基)喹啉-4-羧酸

描述

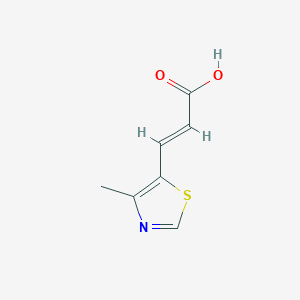

2-(Methylamino)quinoline-4-carboxylic acid is a heterocyclic compound . It is a vital scaffold for leads in drug discovery and plays a major role in the field of medicinal chemistry .

Synthesis Analysis

The synthesis of 2-(Methylamino)quinoline-4-carboxylic acid involves several protocols. For example, Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known classical synthesis protocols used for the construction of the principal quinoline scaffold . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound . A diverse range of quinoline-4-carboxylic acid derivatives has been synthesized and evaluated as potent inhibitors of alkaline phosphatases .Molecular Structure Analysis

The molecular structure of 2-(Methylamino)quinoline-4-carboxylic acid is characterized by spectro-analytical data . It has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety .Chemical Reactions Analysis

The chemical reactions involving 2-(Methylamino)quinoline-4-carboxylic acid include the multicomponent one-pot in situ Doebner reaction . The obtained acid–base bifunctional covalent organic frameworks (COFs) are chemically stable and can highly promote one-pot cascade deacetalization–Knoevenagel condensation reaction in a heterogeneous way under solvent-free conditions .Physical and Chemical Properties Analysis

The physical and chemical properties of 2-(Methylamino)quinoline-4-carboxylic acid are characterized by spectro-analytical data . Carboxylic acids exhibit strong hydrogen bonding between molecules, therefore they have high boiling points compared to other substances of comparable molar mass .科学研究应用

神经保护潜力

对喹啉衍生物(如由喹啉甲酸合成的 2-(喹啉-8-甲酰胺)苯甲酸)的研究显示出有希望的神经保护特性。在一项利用秀丽隐杆线虫帕金森氏病模型的研究中,合成的化合物显着改善了由 1-甲基-4-苯基吡啶引起的多巴胺能神经变性。发现该化合物可调节神经毒性 α-突触核蛋白寡聚体的形成,表明其作为帕金森氏病治疗候选药物的潜力 (李等人,2022)。

抗分泌活性

另一项研究重点关注 4-(苯氨基)喹啉-3-甲酰胺的合成,评估了它们对大鼠组胺诱导的胃酸分泌的抗分泌活性。这些由 4(1H)-喹啉酮-3-羧酸合成的化合物由于其可逆的、K+-竞争性的胃 H+/K+-ATP 酶抑制活性,显示出作为潜在抗溃疡剂的有希望的结果 (内田等人,1995)。

代谢途径和遗传毒性

对食物诱变剂(如 2-氨基-3-甲基咪唑[4,5-f]喹啉 (IQ))的代谢的研究提供了对其遗传毒性和致癌潜力的见解。对非人类灵长类动物和大鼠的研究已经鉴定了由细胞色素 P450 介导的氧化和随后的共轭反应产生的各种代谢物,突出了与这些化合物相关的复杂代谢途径和潜在健康风险 (斯奈德温等人,1992)。

抗炎和镇痛特性

对源自 2-苯基喹啉的新型甲酰胺的研究显示出在动物模型中具有显着的抗炎和镇痛活性。这些发现表明喹啉衍生物在治疗炎症性疾病和疼痛管理方面的治疗潜力 (哈利法等人,2017)。

抗风湿作用

喹啉和喹唑啉衍生物因其疾病修饰抗风湿药 (DMARD) 特性而受到研究,在佐剂关节炎模型中显示出有效的抗炎作用。这些化合物,特别是具有杂芳基部分的化合物,可以作为治疗风湿病的新型 DMARD (巴巴等人,1996)。

未来方向

The future directions for 2-(Methylamino)quinoline-4-carboxylic acid involve the development of more efficient, cost-effective, and environmentally benign protocols for its synthesis . The industry demands from organic chemists the development of small molecules, which could be a rich source of biological potential .

作用机制

Target of Action

The primary target of 2-(Methylamino)quinoline-4-carboxylic acid is alkaline phosphatases . Alkaline phosphatases are a group of enzymes that are involved in the process of dephosphorylation, which is the removal of a phosphate group from a molecule. They play a crucial role in a variety of biological functions, including bone mineralization and the regulation of cellular processes.

Mode of Action

The compound interacts with its targets by acting as a potent inhibitor This means it binds to the active site of the alkaline phosphatases, preventing them from carrying out their normal function

Result of Action

The result of the compound’s action is the inhibition of alkaline phosphatases, which can have various molecular and cellular effects depending on the specific type of alkaline phosphatase being inhibited . For instance, inhibiting tissue-nonspecific alkaline phosphatase (TNAP) could potentially affect bone mineralization, while inhibiting intestinal alkaline phosphatase (IAP) could impact gut health.

属性

IUPAC Name |

2-(methylamino)quinoline-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2/c1-12-10-6-8(11(14)15)7-4-2-3-5-9(7)13-10/h2-6H,1H3,(H,12,13)(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNZSTODBZIFZMA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=NC2=CC=CC=C2C(=C1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-b]pyridine](/img/structure/B3307629.png)

![(1,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazol-3-ylmethyl)amine](/img/structure/B3307631.png)

![1H-Benzo[D]imidazole-7-acetic acid](/img/structure/B3307642.png)

![3-[2-(Dimethylamino)ethoxy]propanoic acid](/img/structure/B3307684.png)

![Pyrazolo[1,5-a]pyrimidin-6-ylmethanamine](/img/structure/B3307688.png)